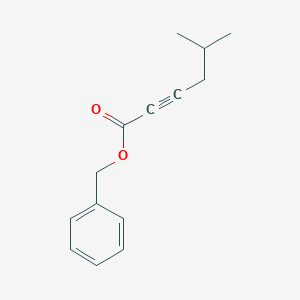![molecular formula C16H26N4S2 B14225483 1-Tert-butyl-3-[2-(tert-butylcarbamothioylamino)phenyl]thiourea CAS No. 823219-07-4](/img/structure/B14225483.png)
1-Tert-butyl-3-[2-(tert-butylcarbamothioylamino)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-3-[2-(tert-butylcarbamothioylamino)phenyl]thiourea is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of tert-butyl groups and a thiourea moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl-3-[2-(tert-butylcarbamothioylamino)phenyl]thiourea typically involves the reaction of tert-butyl isocyanate with an appropriate amine precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, with reaction temperatures maintained at room temperature to slightly elevated levels.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-3-[2-(tert-butylcarbamothioylamino)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of substituted thioureas.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; performed in anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides or aryl halides; reactions are often conducted in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced thiourea derivatives.
Substitution: Substituted thioureas.
Scientific Research Applications
1-Tert-butyl-3-[2-(tert-butylcarbamothioylamino)phenyl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-3-[2-(tert-butylcarbamothioylamino)phenyl]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the tert-butyl groups may enhance the compound’s stability and bioavailability.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
1-Tert-butyl-3-[2-(tert-butylcarbamothioylamino)phenyl]thiourea can be compared with other thiourea derivatives to highlight its uniqueness:
1-Butyl-3-phenyl-2-thiourea: Similar structure but with different alkyl groups, leading to variations in chemical reactivity and biological activity.
1,3-Di-tert-butyl-2-thiourea: Contains two tert-butyl groups, which may influence its steric properties and reactivity.
1-Benzyl-1-butyl-3-phenyl-2-thiourea: Incorporates benzyl and butyl groups, affecting its solubility and interaction with biological targets.
Properties
CAS No. |
823219-07-4 |
|---|---|
Molecular Formula |
C16H26N4S2 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
1-tert-butyl-3-[2-(tert-butylcarbamothioylamino)phenyl]thiourea |
InChI |
InChI=1S/C16H26N4S2/c1-15(2,3)19-13(21)17-11-9-7-8-10-12(11)18-14(22)20-16(4,5)6/h7-10H,1-6H3,(H2,17,19,21)(H2,18,20,22) |
InChI Key |
ASIMPUPEUKDEBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=S)NC1=CC=CC=C1NC(=S)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


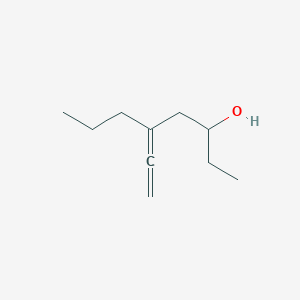
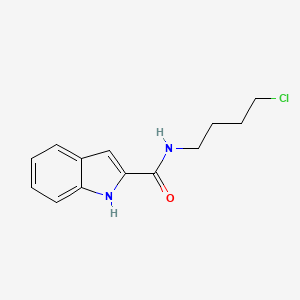
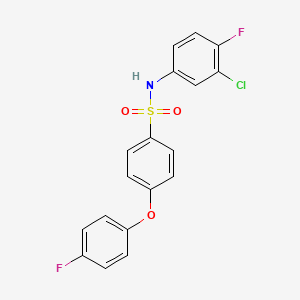

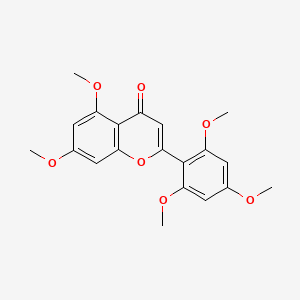
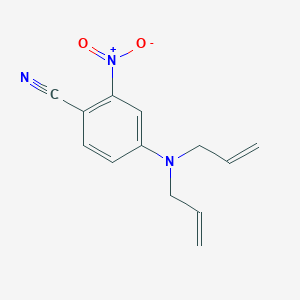

![5-(2,2-difluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14225449.png)
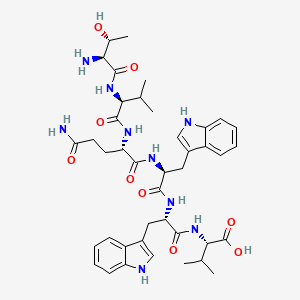
![[4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B14225459.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14225462.png)
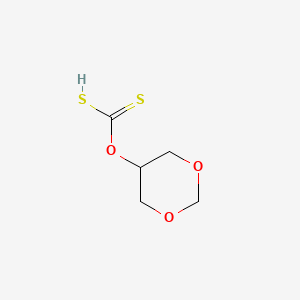
![N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14225469.png)
